Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate
Overview
Description
“Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate” is a complex organic compound. It’s a derivative of N-Boc piperazine, an ester derivative . These derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis Analysis
The synthesis of similar compounds has been reported using organocatalyzed aza-Henry reaction for the preparation of α -bromo nitroalkanes, and their use in Umpolung Amide Synthesis (UmAS) using an amine, inorganic base, and oxidant .Molecular Structure Analysis
The structures of similar compounds were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of another is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the risk of epimerization is exacerbated by the acidifying effect of the aryl ring in the case of active ester intermediates of aryl glycine amino acids .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, one such compound has a density of 0.984 g/mL at 20 °C . The molecule is linear in shape with the ethyl acetate moiety adopting fully extended conformation .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of similar compounds involve their use as building blocks/intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Properties
IUPAC Name |
benzyl 4-[(4-chlorophenyl)methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamoyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35ClN4O5/c1-27(2,3)37-24(33)29-13-14-32(19-21-9-11-23(28)12-10-21)25(34)30-15-17-31(18-16-30)26(35)36-20-22-7-5-4-6-8-22/h4-12H,13-20H2,1-3H3,(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLZMYJDCXCLEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC1=CC=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697189 | |
Record name | Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097834-07-5 | |
Record name | Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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